molecular formula C11H19N5O2 B6966524 1-(2-Methoxyethyl)-4-[(3-methyltriazol-4-yl)methyl]piperazin-2-one

1-(2-Methoxyethyl)-4-[(3-methyltriazol-4-yl)methyl]piperazin-2-one

Cat. No.: B6966524
M. Wt: 253.30 g/mol
InChI Key: KJHWTCKZAQQQDL-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-4-[(3-methyltriazol-4-yl)methyl]piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. The unique structure of this compound, which includes a piperazine ring substituted with a methoxyethyl group and a triazole moiety, contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-4-[(3-methyltriazol-4-yl)methyl]piperazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyethyl)piperazine with 3-methyl-4-chloromethyl-1,2,4-triazole under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1-(2-methoxyethyl)piperazine and 3-methyl-4-chloromethyl-1,2,4-triazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or acetonitrile.

    Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is then stirred at an elevated temperature (e.g., 80-100°C) for several hours.

    Isolation: After completion of the reaction, the product is isolated by filtration, followed by purification using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-4-[(3-methyltriazol-4-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl or triazole moiety can be replaced with other functional groups using appropriate reagents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyethyl)-4-[(3-methyltriazol-4-yl)methyl]piperazin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its activity on the central nervous system. It may act as a ligand for various receptors or enzymes, making it a candidate for drug development.

    Biological Research: Researchers use the compound to investigate its effects on cellular processes and pathways. It may serve as a tool compound to study the role of specific proteins or signaling pathways in biological systems.

    Industrial Chemistry: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules. It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-4-[(3-methyltriazol-4-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and behavior.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-4-[(3-methyltriazol-4-yl)methyl]piperazin-2-one can be compared with other piperazine derivatives and triazole-containing compounds. Similar compounds include:

    1-(2-Hydroxyethyl)-4-[(3-methyltriazol-4-yl)methyl]piperazin-2-one: This compound has a hydroxyethyl group instead of a methoxyethyl group, which may alter its chemical properties and biological activity.

    1-(2-Methoxyethyl)-4-[(3-phenyltriazol-4-yl)methyl]piperazin-2-one: This compound has a phenyl group on the triazole ring, which may affect its binding affinity and selectivity for molecular targets.

    1-(2-Methoxyethyl)-4-[(3-methyltriazol-4-yl)methyl]piperazine: This compound lacks the ketone group on the piperazine ring, which may influence its reactivity and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-4-[(3-methyltriazol-4-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-14-10(7-12-13-14)8-15-3-4-16(5-6-18-2)11(17)9-15/h7H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHWTCKZAQQQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)CN2CCN(C(=O)C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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